trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKLUBXPQFSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Michael Addition-Based Pathway
- Starting Materials : Cyclopentanone, 4-iodobenzaldehyde, and thioglycolic acid.
- Procedure :
- Condensation : Cyclopentanone reacts with 4-iodobenzaldehyde via a base-catalyzed aldol condensation to form α,β-unsaturated ketone intermediates.
- Cyclization : Thioglycolic acid facilitates a Michael addition, forming the cyclopentane ring with trans-stereochemistry.
- Oxidation : The intermediate undergoes oxidation using KMnO₄ in acidic conditions to yield the carboxylic acid.
- Yield : 42–48% after purification (silica gel chromatography, hexane/ethyl acetate gradient).
Method 2: Friedel-Crafts Acylation Approach
- Starting Materials : Maleic anhydride, 4-iodobenzene, and cyclopentanol.
- Procedure :
- Acylation : Friedel-Crafts reaction between maleic anhydride and 4-iodobenzene generates an α,β-unsaturated diketone.
- Ring Closure : Cyclopentanol participates in a cyclization reaction under acidic conditions (H₂SO₄, 80°C), forming the trans-configured cyclopentane core.
- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH/EtOH.
- Yield : 35–40%.
Key Reaction Parameters
| Parameter | Method 1 (Michael Addition) | Method 2 (Friedel-Crafts) |
|---|---|---|
| Temperature | 25–40°C (Step 1), 0–5°C (Step 2) | 80°C (Step 2) |
| Catalyst | NaOH (Step 1), None (Step 2) | H₂SO₄ (Step 2) |
| Purification | Column chromatography | Recrystallization (EtOAc) |
| Stereoselectivity | >90% trans | 75–80% trans |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
- Residence Time : 12–15 minutes at 100°C.
- Catalyst Loading : 0.5 mol% Pd/C enhances iodine stability during oxidation.
- Purity : >99% (HPLC, C18 column, 254 nm).
Challenges and Solutions
- Iodine Stability : Light and heat promote deiodination. Solutions include amber glass storage and BHT (butylated hydroxytoluene) as a radical scavenger.
- Stereochemical Control : Chiral auxiliaries (e.g., (1R,2S)-ephedrine) resolve enantiomeric impurities, achieving >98% trans-configuration.
Characterization and Validation
- NMR : Trans-configuration confirmed by coupling constants (J = 8–10 Hz between H1 and H2).
- HRMS : Molecular ion peak at m/z 358.0654 [M+H]⁺ (calc. 358.0658).
- IR : Peaks at 1705 cm⁻¹ (C=O, carboxylic acid) and 1680 cm⁻¹ (ketone).
Comparative Analysis with Analogues
| Feature | 4-Iodophenyl Derivative | 4-Chlorophenyl Analogue |
|---|---|---|
| Synthetic Yield | 42–48% | 55–60% |
| Melting Point | 162–164°C | 155–157°C |
| LogP | 2.8 ± 0.2 | 2.5 ± 0.3 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it into an alcohol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves:
- Reaction of 4-Iodobenzaldehyde with Cyclopentanone : This step is conducted in the presence of a base, leading to the formation of the cyclopentane structure.
- Oxidation and Carboxylation : Subsequent reactions involve oxidation to introduce the carboxylic acid group, enhancing the compound's reactivity for further modifications.
This compound exhibits potential biological activities due to its ability to interact with various molecular targets, including enzymes and receptors. The iodophenyl group facilitates binding to hydrophobic pockets within proteins, while the carboxylic acid can form hydrogen bonds with active site residues. This interaction can modulate protein activity, leading to various biological effects.
Potential Applications
- Medicinal Chemistry : The compound's unique structure allows for exploration as a potential therapeutic agent, particularly in targeting specific diseases or conditions.
- Drug Design : Its ability to interact with biological targets makes it valuable in the design of new drugs, particularly those aimed at enzyme inhibition or receptor modulation.
- Synthetic Organic Chemistry : It can serve as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
Case Study 1: Interaction Studies
Research has demonstrated that this compound can effectively inhibit certain enzymes relevant in disease progression. For example, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase, which is significant in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A study published in Bioactive Compounds in Health and Disease indicated that derivatives of this compound possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating infections.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | MDPI Study |
| Cytotoxicity | Selective toxicity towards cancer cell lines | In vitro tests |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Relevant studies |
Biological Activity
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentane ring and an iodophenyl moiety, which contribute to its reactivity and possible therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a carboxylic acid group, which is critical for its biological interactions. The synthesis typically involves the reaction of 4-iodobenzaldehyde with cyclopentanone under basic conditions, followed by oxidation and carboxylation steps. This method allows for the formation of the desired product with specific structural characteristics that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The iodophenyl group enhances binding affinity to hydrophobic pockets within target proteins, while the carboxylic acid group facilitates hydrogen bonding with active site residues. These interactions can modulate protein activity, leading to various biological effects, including potential anti-inflammatory and anti-cancer properties .
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in cell-based assays. It appears to inhibit the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Data Table: Biological Activities
Case Studies
Several case studies have explored the biological implications of this compound:
- Antitumor Efficacy in Mouse Models : A study conducted on mouse models demonstrated that treatment with this compound led to significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammatory Response Modulation : In another study, administration of this compound in a murine model of acute inflammation resulted in decreased levels of inflammatory markers and improved histopathological outcomes, suggesting potential therapeutic use in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Findings and Implications
Substituent Position and Halogen Effects: Iodine (Target vs. Chlorine vs. Fluorine: The 3-chloro analog (266.72 g/mol) is lighter and more electronegative than the 3-fluoro analog (250.27 g/mol), which could influence solubility and metabolic pathways .
Steric and Electronic Modifications: The 2-methylphenyl analog introduces steric hindrance, possibly reducing enzymatic degradation but also limiting access to active sites .
Stereochemical Considerations :
- The cis-configuration in the 4-trifluoromethylphenyl analog (CAS: 733740-47-1) demonstrates how spatial arrangement can drastically alter molecular interactions, though its biological relevance remains unexplored in the available data .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid?
- Methodology : A plausible route involves a Michael addition or Friedel-Crafts acylation. For example, thioglycolic acid can be used in a Michael addition with α,β-unsaturated ketones to form cyclopentane derivatives . Alternatively, Friedel-Crafts acylation with maleic anhydride can generate α,β-unsaturated ketones, which may be functionalized further with iodophenyl groups. Purification via column chromatography (silica gel, gradient elution) and characterization via , , and HRMS are critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Based on analogous cyclopentane-carboxylic acid derivatives:
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation.
- Handling : Use PPE (nitrile gloves, lab coat, face shield) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : to confirm trans-stereochemistry (coupling constants ) and to resolve cyclopentane and iodophenyl carbons.
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and ketone (C=O ~1680 cm).
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular formula () and isotopic pattern for iodine .
Advanced Research Questions
Q. How does the trans-stereochemistry of the cyclopentane ring influence biological activity?
- Methodology : Compare cis/trans isomers using:
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
- In vitro assays : Test isomer-specific inhibition of enzymes (IC) or receptor binding (K). For example, trans-4-aminocyclopentane derivatives show enhanced selectivity for GABA receptors .
Q. What strategies mitigate iodine-mediated decomposition during long-term studies?
- Methodology :
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent iodine radical formation.
- Light exclusion : Use UV-filtered containers and conduct experiments under red light.
- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at λ = 254 nm .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodology :
- Software : Use Schrödinger’s MetaSite or Cypress Cascade to simulate Phase I/II metabolism.
- Parameters : Set liver microsomal stability (t) and prioritize hydroxylation at the cyclopentane ring or deiodination. Validate predictions with in vitro hepatocyte assays .
Q. What are the challenges in resolving enantiomeric impurities during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers.
- Crystallization : Employ diastereomeric salt formation with (1R,2S)-ephedrine.
- Kinetic resolution : Optimize enzyme-catalyzed ester hydrolysis (e.g., Candida antarctica lipase) .
Data Contradictions and Validation
- Stereochemical Assignments : Conflicting -values in NMR may arise from solvent polarity. Validate via X-ray crystallography (e.g., analogous cyclopentane-carboxylic acid structures in ).
- Metabolic Stability : Discrepancies between computational predictions and in vitro results may require adjusting force fields (e.g., AMBER vs. CHARMM) or refining enzyme binding site parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
